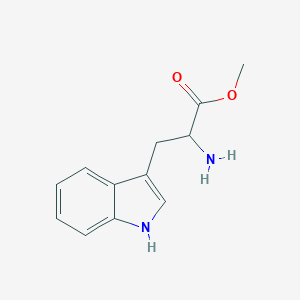

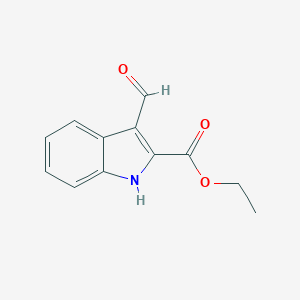

3-formyl-1H-indole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3-formyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-formyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-formyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'analogues d'aplysinopsine

Le 3-formyl-1H-indole-2-carboxylate d'éthyle sert de précurseur dans la synthèse d'analogues d'aplysinopsine . Ces analogues présentent un intérêt majeur en raison de leurs activités biologiques, notamment en tant que cytotoxines spécifiques pour les cellules cancéreuses et en affectant la neurotransmission. Le composé est utilisé dans des réactions de condensation avec des groupes méthylènes actifs de divers dérivés pour produire ces analogues.

Création d'analogues de thiohydantoïne de β-carboline

Une autre application est la création d'analogues de thiohydantoïne de β-carboline, qui sont synthétisés à partir de this compound . Ces composés présentent des applications thérapeutiques potentielles en raison de leur structure similaire à celle des β-carbolines, connues pour leurs divers effets pharmacologiques.

Agents antimycobactériens

Des recherches ont montré que des dérivés de 1H-indoles, qui peuvent être synthétisés à partir de this compound, présentent une activité antimycobactérienne . Ces composés ont été évalués comme inhibiteurs in vitro de la croissance de Mycobacterium tuberculosis et pourraient être essentiels dans la lutte contre la tuberculose.

Inhibiteurs de la 15-lipoxygénase-1 des réticulocytes humains

Ce composé est également utilisé comme réactif pour la préparation d'inhibiteurs de la 15-lipoxygénase-1 des réticulocytes humains . Ces inhibiteurs ont des applications potentielles dans le traitement des maladies inflammatoires et du cancer.

Agents antihypertriglycéridémiques

Le this compound est utilisé dans la synthèse de N-(benzoylphényl)-1H-indole-2-carboxamides, qui agissent comme des agents antihypertriglycéridémiques puissants . Ces agents sont importants dans la gestion des niveaux élevés de triglycérides dans le sang, ce qui est un facteur de risque de maladie cardiovasculaire.

Agents antiprolifératifs contre les cellules leucémiques

Le composé est également un précurseur d'agents antiprolifératifs contre les cellules leucémiques humaines K562 . Ces agents peuvent inhiber la croissance de certains types de cellules leucémiques, offrant une voie potentielle pour l'intervention thérapeutique.

Inhibiteurs de l'intégrase du VIH-1

Des dérivés d'acide indole-2-carboxylique, synthétisés à partir de this compound, se sont avérés inhiber efficacement le transfert de brin de l'intégrase du VIH-1 . Cette application est particulièrement importante dans le développement de nouveaux médicaments antirétroviraux pour le traitement du VIH.

Mécanisme D'action

Target of Action

Ethyl 3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to interact with various targets, including CRTH2 receptors , Indoleamine 2,3-dioxygenase (IDO) , Cannabinoid CB1 receptors , and Human Reticulocyte 15-Lipoxygenase-1 . These targets play crucial roles in various biological processes, including inflammation, immune response, neurotransmission, and lipid metabolism .

Mode of Action

The compound’s interaction with its targets leads to various biological changes. For instance, as an IDO inhibitor, it can modulate the immune response by affecting tryptophan metabolism . As a CRTH2 antagonist, it can influence inflammatory responses

Biochemical Pathways

Ethyl 3-formyl-1H-indole-2-carboxylate can affect several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting IDO, it can influence the kynurenine pathway, which plays a role in immune regulation . As a CRTH2 antagonist, it can affect the prostaglandin D2 pathway, which is involved in inflammation .

Pharmacokinetics

The lipophilicity and water solubility of a compound can impact its bioavailability

Result of Action

The molecular and cellular effects of ethyl 3-formyl-1H-indole-2-carboxylate’s action depend on its specific targets and the biological context. For example, as an IDO inhibitor, it could potentially suppress the immune response . As a CRTH2 antagonist, it could potentially reduce inflammation

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTMDXSOGQARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408416 | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18450-27-6 | |

| Record name | Ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18450-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes ethyl 3-formyl-1H-indole-2-carboxylate a useful starting material in organic synthesis?

A1: The structure of ethyl 3-formyl-1H-indole-2-carboxylate features two key reactive groups: an aldehyde at the 3-position and an ethyl ester at the 2-position of the indole ring. These functionalities allow for diverse chemical transformations. For instance, the aldehyde readily undergoes condensation reactions with various nucleophiles, as demonstrated by its reactions with thiosemicarbazide [], hydrazine derivatives [], and active methylene compounds like 2-thiohydantoin and rhodanine []. These reactions provide access to a wide range of substituted indoles, including aplysinopsin and β-carboline thiohydantoin analogues [], and pyridazino[4,5-b]indoles [], which often exhibit interesting biological properties.

Q2: What biological activities have been reported for compounds derived from ethyl 3-formyl-1H-indole-2-carboxylate?

A2: Studies show that derivatives of ethyl 3-formyl-1H-indole-2-carboxylate possess promising antimicrobial and anticancer activities. For example, a series of 1,3,5-substituted 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole derivatives, synthesized from ethyl 3-formyl-1H-indole-2-carboxylate, demonstrated moderate in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, indolyl-hydrazones derived from this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) [], with some exhibiting significant kinase inhibition against targets such as PI3K, CDK2, AKT-1, and EGFR [].

Q3: How does the structure of the synthesized compounds influence their biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on biological activity. For instance, the study investigating indolyl-hydrazones as kinase inhibitors found that the presence of specific substituents on the hydrazone moiety significantly influenced their potency against MCF-7 cells and their kinase inhibition profiles []. This highlights the importance of systematic structural modifications and SAR studies to optimize the desired biological activity of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)